3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol is a synthetic organic compound classified as a biphenyl diol. It is characterized by its bulky tert-butyl groups attached to the biphenyl structure, which contribute to its unique physical and chemical properties. This compound appears as a white crystalline powder at room temperature and has a molecular formula of with a molecular weight of approximately 410.64 g/mol . Its melting point is reported to be around 185°C to 200°C, indicating its stable nature under moderate heat .
Due to its bulky structure and steric hindrance from the tert-butyl groups, the compound's reactivity may be somewhat reduced compared to less hindered phenolic compounds .
The synthesis of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol typically involves coupling reactions between aryl halides and phenolic compounds under controlled conditions. Specific methods may include:
While detailed synthetic routes are not extensively documented in literature, similar biphenyl diols often utilize these methodologies .
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol serves primarily as an intermediate in the production of phosphite antioxidants. These antioxidants are highly effective in retarding thermal degradation in plastics and polymers during processing at elevated temperatures . Other potential applications include:
Several compounds share structural similarities with 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4,4'-Bis(2,6-di-tert-butylphenol) | Two di-tert-butyl groups | Lacks the biphenyl linkage; used as an antioxidant |
| 2,6-Di-tert-butyl-4-hydroxyphenol | Single aromatic ring with hydroxyl group | More soluble in polar solvents; lower melting point |
| 2-Hydroxy-4-methoxyphenyl-4-(phenyl)-1,3,5-triazine | Different core structure (triazine) | Used as UV stabilizer; distinct chemical behavior |
The presence of four tert-butyl groups in 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol contributes significantly to its steric hindrance and thermal stability compared to other similar compounds .
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol represents a complex organic molecule within the biphenyl diol family. The compound bears the Chemical Abstracts Service registry number 6390-69-8 and maintains the molecular formula C28H42O2 with a molecular weight of 410.63-410.64 grams per mole. The European Chemical Agency assigns this substance the EC number 407-920-5, while the MDL number MFCD00085287 provides additional database identification.
The chemical nomenclature reflects the systematic positioning of functional groups on the biphenyl scaffold. Alternative naming conventions include 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol, 3,3',5,5'-Tetra-tert-butyl-2,2'-dihydroxybiphenyl, and 6,6'-Bi(2,4-di-tert-butylphenol). The International Union of Pure and Applied Chemistry designation follows the pattern 3,3',5,5'-tetratert-butyl[1,1'-biphenyl]-2,2'-diol, emphasizing the precise structural arrangement.
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